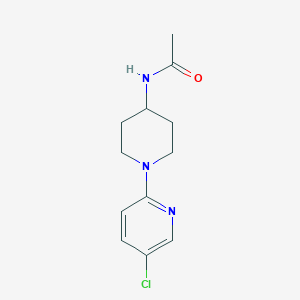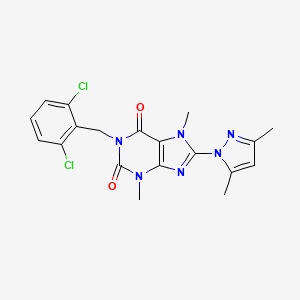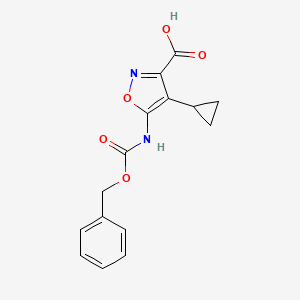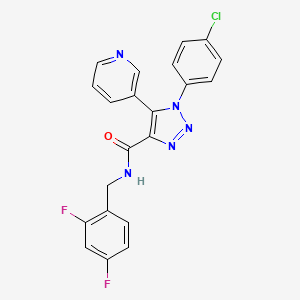
N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is an important organic compound used in various fields of research and industry. It is also known as PF-06815345, a liver-targeted, orally available prodrug . This compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important component of medicinal chemistry and chemical biology . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16ClN3O, and its molecular weight is 253.73.Chemical Reactions Analysis
“this compound” is a prodrug that is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The conversion process involves chemical reactions in the liver.Physical And Chemical Properties Analysis
“this compound” is a white to beige powder . It is soluble in DMSO, with a solubility of 2 mg/mL .Wissenschaftliche Forschungsanwendungen
N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide has been extensively studied in preclinical models of cancer. In vitro studies have demonstrated that this compound inhibits the activity of B-Raf, a protein kinase that plays a critical role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled proliferation and survival. By inhibiting B-Raf, this compound can block this pathway and induce cell death in cancer cells.
Wirkmechanismus
The mechanism of action of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide involves the inhibition of B-Raf, a protein kinase that phosphorylates and activates downstream targets in the MAPK/ERK signaling pathway. By blocking B-Raf activity, this compound prevents the activation of this pathway, leading to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent antitumor activity in a variety of cancer cell lines and animal models. This compound induces apoptosis and inhibits cell proliferation in cancer cells, while having minimal effects on normal cells. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide is its high potency and selectivity for B-Raf inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of B-Raf in cancer biology. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide as a therapeutic agent. One direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the evaluation of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance its antitumor activity. Finally, the identification of biomarkers that predict response to this compound could help to personalize treatment for cancer patients.
Synthesemethoden
The synthesis of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide involves several steps, including the formation of a pyridine ring, the introduction of a piperidine ring, and the attachment of an acetamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-11-4-6-16(7-5-11)12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMXPFICXRGWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)
![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)
![3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791615.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)


![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)
![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2791628.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)
